1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a chemical compound characterized by the presence of a thiazole ring, a chlorophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions, such as methylation and acylation, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell division or signal transduction.
Pathways Involved: It can modulate pathways related to inflammation, apoptosis, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and chlorophenyl moieties but lacks the ethanone group.
1-(2-Chlorophenyl)ethanone: Contains the chlorophenyl and ethanone groups but lacks the thiazole ring.
Uniqueness: 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIAGIQYOTAET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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